molecular formula C12H11NOS2 B3050940 2-Benzoyl-3,3-di(methylthio)acrylonitrile CAS No. 29866-39-5

2-Benzoyl-3,3-di(methylthio)acrylonitrile

Cat. No. B3050940
CAS RN: 29866-39-5
M. Wt: 249.4 g/mol
InChI Key: WPJMZDZXZRCHOP-UHFFFAOYSA-N
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Description

2-Benzoyl-3,3-di(methylthio)acrylonitrile is a chemical compound with the CAS Number: 29866-39-5 . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

Ketene S,S-acetals, which 2-Benzoyl-3,3-di(methylthio)acrylonitrile is a type of, have been used as a synthon in organic syntheses for the preparation of a wide variety of heterocyclic compounds . They react with several binucleophilic reagents to build numerous heterocyclic moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzoyl-3,3-di(methylthio)acrylonitrile are not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of 2-Benzoyl-3,3-di(methylthio)acrylonitrile are not explicitly mentioned in the search results .

Future Directions

The future directions for 2-Benzoyl-3,3-di(methylthio)acrylonitrile are not explicitly mentioned in the search results .

properties

IUPAC Name

2-benzoyl-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-15-12(16-2)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJMZDZXZRCHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=CC=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384802
Record name 2-benzoyl-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29866-39-5
Record name 2-benzoyl-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of Rudorf and Augustin (Phosphorus and Sulfur 1981, 9, 329), a solution of 15.0 g (103 mmol) benzoylacetonitrile in 200 ml dry DMSO was added dropwise to a stirred suspension of 8.27 g (206 mmol, 60% dispersion in mineral oil) sodium hydride in 200 ml DMSO under argon at room temperature. 6.23 ml (103 mmol) carbon disulfide was then added dropwise, with external water bath cooling, and stirring continued for 2 hours, after which 12.9 ml (206 mmol) methyl iodide was added dropwise, with external water bath cooling, and stirring continued for a further 16 h. The reaction mixture was then poured into 7.5 l ice-cold water, and the precipitate collected by filtration and dried in vacuo to afford 25.6 g (99%) 2-benzoyl-3,3-bis(methylthio)acrylonitrile none as a pale yellow crystalline solid. EI-MS m/e (%): 249 (M+, 8), 248 ([M—H]+, 17), 234 ([M—CH3]+, 25), 105 ([PhCO]+, 100), 77 ([Ph]+, 54).
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15 g
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200 mL
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200 mL
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12.9 mL
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7.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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